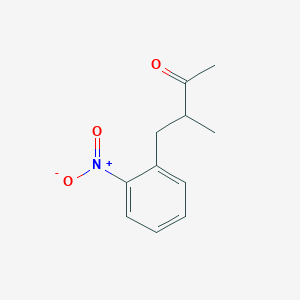

3-Methyl-4-(2-nitrophenyl)butan-2-one

Description

3-Methyl-4-(2-nitrophenyl)butan-2-one is a nitro-substituted ketone featuring a methyl group at the C3 position and a 2-nitrophenyl moiety at the C4 position of the butan-2-one backbone. This compound is of interest in organic synthesis, particularly in asymmetric catalysis and as a precursor for pharmaceuticals or fragrances. Its synthesis often involves aldol or Knoevenagel reactions, where 3-oxobutanoic acid reacts with 2-nitrobenzaldehyde under basic conditions . The ortho-nitro substituent introduces steric and electronic effects that influence reactivity and stereochemical outcomes.

Properties

IUPAC Name |

3-methyl-4-(2-nitrophenyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(9(2)13)7-10-5-3-4-6-11(10)12(14)15/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBUTKJHAJQBGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1[N+](=O)[O-])C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions (Adapted from related phenyl analogues):

- Starting materials: 2-butanone and 2-nitrobenzaldehyde

- Catalysts: Acidic catalysts such as sulfuric acid, hydrochloric acid, p-toluenesulfonic acid, or methylsulfonic acid can be used

- Molar ratio: 2-nitrobenzaldehyde to 2-butanone ratio typically ranges from 1:1.5 to 1:5

- Temperature: 50–80 °C

- Reaction time: 2–5 hours

- Purification: Recrystallization from methanol to achieve >99% purity of the α,β-unsaturated ketone

The reaction proceeds via acid-catalyzed condensation to yield the nitro-substituted enone intermediate with high purity after recrystallization.

Hydrogenation to Saturated Ketone

The α,β-unsaturated ketone intermediate undergoes catalytic hydrogenation to reduce the double bond while preserving the ketone and nitro groups.

Hydrogenation Parameters:

- Catalyst: 5% palladium on carbon (Pd/C)

- Catalyst loading: 5–20% weight relative to the intermediate

- Solvents: Suitable solvents include methanol, tetrahydrofuran (THF), ethanol, dioxane, toluene, n-heptane, or hexane

- Solvent to substrate ratio: 3–10 times the weight of the intermediate

- Temperature: 20–50 °C

- Pressure: 0.4–0.5 MPa hydrogen pressure

- Reaction time: 4–5 hours

- Purification: Filtration to remove catalyst, concentration, and vacuum distillation to isolate the product with >99% purity

This step selectively reduces the carbon-carbon double bond without affecting the nitro substituent, yielding the target compound this compound.

Representative Experimental Data Table

| Step | Conditions/Parameters | Outcome/Purity |

|---|---|---|

| Aldol condensation | 2-nitrobenzaldehyde : 2-butanone = 1:1.5–5; Acid catalyst (H2SO4, HCl, p-TsOH); 50–80 °C; 2–5 h | 3-methyl-4-(2-nitrophenyl)but-3-en-2-one; >99% purity after recrystallization |

| Hydrogenation | 5% Pd/C catalyst, 5–20% w/w; Methanol or THF solvent; 20–50 °C; 0.4–0.5 MPa H2; 4–5 h | This compound; >99% purity after filtration and distillation |

| Purification | Filtration, vacuum distillation (84–86 °C / 100 Pa) | Colorless transparent liquid; >99% purity by HPLC and GC |

Research Findings and Considerations

- The preparation method leveraging acid-catalyzed aldol condensation followed by Pd/C hydrogenation is efficient and yields high-purity product suitable for industrial scale-up.

- The use of recyclable solvents and mild reaction conditions minimizes environmental impact.

- The nitro substituent remains intact during hydrogenation under controlled conditions, avoiding over-reduction to an amine.

- The process is adaptable from the well-studied synthesis of 3-methyl-4-phenyl-2-butanone, with modifications to accommodate the electron-withdrawing nitro group.

- Purity levels exceeding 99% are achievable, which is critical for applications in pharmaceuticals and fine chemicals.

Chemical Reactions Analysis

3-Methyl-4-(2-nitrophenyl)butan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in 3-Methyl-4-(2-aminophenyl)butan-2-one.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Methyl-4-(2-nitrophenyl)butan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(2-nitrophenyl)butan-2-one involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the butanone moiety can undergo nucleophilic addition reactions. These interactions can modulate various biochemical pathways, making the compound useful in different applications .

Comparison with Similar Compounds

Positional Isomers: 2-Nitro vs. 4-Nitrophenyl Derivatives

Reactivity and Stereoselectivity :

- Conversion and Yield : In asymmetric aldol reactions, 4-(4-nitrophenyl) derivatives achieve higher conversion rates (95%) compared to 2-nitrophenyl analogs (85%) . This is attributed to the para-nitro group’s stronger electron-withdrawing effect, enhancing electrophilicity of the carbonyl group.

- Enantiomeric Excess (ee) : The 4-nitrophenyl derivative exhibits higher ee (52%) than the 2-nitrophenyl variant (45%), suggesting that para-substitution favors stereochemical control due to reduced steric hindrance .

Functional Group Variations: Nitro vs. Chloro/Hydroxy

Reactivity :

- Chloro Substituents : 4-Chlorophenyl derivatives show moderate conversion (65–70%) and lower ee (17–19%) compared to nitro analogs, reflecting chloro’s weaker electron-withdrawing effect .

- Hydroxy Substituents : 4-(4-Hydroxyphenyl)butan-2-one is regulated by IFRA due to safety concerns, with usage limits in fragrances. Its hydroxyl group increases polarity, altering solubility and volatility compared to nitro derivatives .

Structural Simplifications: 4-Phenyl-2-butanone

Key Compound :

- 4-Phenyl-2-butanone ()

Comparison :

- Complexity: Lacking nitro or methyl groups, 4-Phenyl-2-butanone is simpler and less sterically hindered.

- Applications: Primarily used in non-chiral syntheses, contrasting with the enantioselective roles of nitro-substituted analogs.

Stereochemical Variants: Benzylthio Derivatives

Stereochemical Outcomes :

- Enantiomeric Ratios : Derivatives with 4-nitrophenyl groups achieve high ee (86–88%) when paired with benzylthio and methyl groups, demonstrating the interplay of steric and electronic effects in asymmetric synthesis .

- Synthesis : These compounds are synthesized at 25°C, yielding 68–79% isolated products, with structural confirmation via XRD and NMR .

Biological Activity

3-Methyl-4-(2-nitrophenyl)butan-2-one is an organic compound classified as an aryl alkyl ketone. Its structure features a four-carbon butane chain with a methyl group at the third carbon, a ketone functional group at the second carbon, and a nitro group attached to a benzene ring connected to the fourth carbon. Despite its unique structure, there is currently limited information available regarding its specific biological activity and mechanisms of action.

The compound's chemical reactivity is characterized by nucleophilic additions and substitutions typical of ketones. The presence of the nitro group enhances its electrophilic character, making it susceptible to nucleophilic attacks. This characteristic may lead to various reactions, including oxidation, reduction, and substitution, forming derivatives that could exhibit distinct biological activities.

Biological Activity Overview

As of now, there are no published studies specifically addressing the biological activity or interaction studies involving this compound. This indicates a significant gap in research that could be explored in future investigations to understand its interactions with biological systems or other chemical entities.

Potential Biological Applications

While specific applications for this compound are not well documented, compounds within this class often find utility in various fields:

- Medicinal Chemistry : Similar compounds have shown potential in anticancer, antimicrobial, and anti-inflammatory activities.

- Chemical Synthesis : It may serve as a precursor for more complex organic molecules.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Nitro at position 2 on phenyl ring | Enhanced electrophilic character |

| 4-(3-Nitrophenyl)butan-2-one | Nitro at position 3 on phenyl ring | Different electrophilic properties |

| (S)-3-methyl-4-(4'-nitrophenyl)butan-2-one | Nitro at position 4 on phenyl ring | Potential chirality effects |

This table highlights how variations in substituent positions can affect chemical behavior and potential applications.

Case Studies and Research Findings

Despite the lack of specific studies directly related to this compound, research on related compounds indicates promising biological activities. For instance:

- Anticancer Activity : Compounds similar in structure have demonstrated significant inhibitory effects on various cancer cell lines. For example, certain oxadiazole derivatives have shown IC50 values indicating potent anticancer activity against multiple human tumor cell lines .

- Mechanisms of Action : The mechanisms typically involve interactions with specific molecular targets such as enzymes or receptors, leading to alterations in cellular processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methyl-4-(2-nitrophenyl)butan-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of nitroaryl ketones like this compound typically involves Friedel-Crafts acylation or condensation reactions. For example, using 2-nitrotoluene derivatives as starting materials, acetylation can be achieved via AlCl₃-catalyzed reactions in anhydrous dichloromethane at 0–5°C. Optimization includes controlling stoichiometry (1:1.2 molar ratio of aryl substrate to acetylating agent) and reaction time (4–6 hours) to minimize byproducts like diacetylated derivatives. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended for purification .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : The aromatic region (δ 7.5–8.5 ppm) should show signals corresponding to the 2-nitrophenyl group, while the methyl and ketone groups appear near δ 2.1–2.4 ppm (singlet for the ketone methyl) and δ 208–210 ppm (carbonyl carbon), respectively.

- IR Spectroscopy : Strong absorbance at ~1700 cm⁻¹ confirms the ketone group, and nitro group stretches appear at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).

- Mass Spectrometry (EI-MS) : A molecular ion peak at m/z 207 (C₁₁H₁₁NO₃) with fragmentation patterns (e.g., loss of NO₂ or CH₃CO groups) aids structural confirmation .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : Store the compound in amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent photodegradation and oxidation. Conduct periodic purity checks via HPLC (C18 column, acetonitrile/water mobile phase) to monitor decomposition. Avoid prolonged exposure to moisture or acidic/basic conditions, which may hydrolyze the ketone or nitro groups .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved when determining the structure of this compound?

- Methodological Answer : Use the SHELX suite (SHELXL/SHELXS) for structure refinement. If discrepancies arise between experimental and calculated XRD patterns:

- Verify hydrogen atom placement via difference Fourier maps.

- Apply anisotropic displacement parameters for non-H atoms.

- Cross-validate with NMR data (e.g., NOESY for spatial proximity) to resolve ambiguities in torsional angles. For twinned crystals, use TWIN/BASF commands in SHELXL to refine twin fractions .

Q. What computational methods are suitable for modeling the electronic properties of this compound, and how do they compare with experimental data?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict bond lengths, angles, and electrostatic potential surfaces. Compare computed IR/NMR spectra with experimental data to validate accuracy.

- TD-DFT : Predict UV-Vis absorption maxima (e.g., π→π* transitions in the nitroaryl group) and compare with experimental λₘₐₐ values (typically ~270–290 nm). Discrepancies >10 nm suggest solvent effects or excited-state interactions not captured in the model .

Q. What strategies can be employed to analyze kinetic parameters of reactions involving this compound under varying conditions?

- Methodological Answer :

- Pseudo-First-Order Kinetics : Monitor reaction progress via in situ UV-Vis spectroscopy (e.g., nitro group reduction at λₘₐₐ = 400 nm). Use the integrated rate law ln([A]₀/[A]) = kt to calculate rate constants.

- Arrhenius Analysis : Perform reactions at 25–60°C and plot ln(k) vs. 1/T to determine activation energy (Eₐ). Statistical validation (e.g., R² > 0.98) ensures reliability.

- Competing Pathways : Use GC-MS or LC-HRMS to identify intermediates and propose mechanisms (e.g., nitro reduction vs. ketone oxidation) .

Data Contradiction and Validation

Q. How should researchers address conflicting solubility data for this compound in polar vs. non-polar solvents?

- Methodological Answer :

- Phase Solubility Studies : Prepare saturated solutions in solvents (e.g., DMSO, ethanol, hexane) at 25°C and quantify solubility via gravimetry or UV absorbance.

- Hansen Solubility Parameters : Compare experimental results with HSPiP-predicted values (δD, δP, δH) to identify outliers. For example, discrepancies in ethanol solubility may arise from hydrogen-bonding interactions not accounted for in simulations .

Tables for Key Parameters

| Parameter | Typical Value | Method | Reference |

|---|---|---|---|

| Melting Point | 85–87°C | Differential Scanning Calorimetry | |

| LogP (Octanol-Water) | 1.8 ± 0.2 | Shake-Flask Method | |

| Molar Extinction Coefficient (ε) | 12,500 L·mol⁻¹·cm⁻¹ | UV-Vis Spectroscopy |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.